2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol
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Overview
Description
2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol is an organic compound with a complex structure that includes a phenoxy group, a pentyl chain, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol typically involves the reaction of 3,4-dimethylphenol with a suitable halogenated pentylamine under basic conditions to form the intermediate 3,4-dimethylphenoxy-pentylamine. This intermediate is then reacted with ethylene oxide or ethylene chlorohydrin to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3,5-Dimethylphenoxy)pentylamino]ethanol
- 2-[5-(3,4-Dimethoxyphenoxy)pentylamino]ethanol
- 2-[5-(3,4-Dichlorophenoxy)pentylamino]ethanol
Uniqueness
2-[5-(3,4-Dimethylphenoxy)pentylamino]ethanol is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-[5-(3,4-dimethylphenoxy)pentylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-13-6-7-15(12-14(13)2)18-11-5-3-4-8-16-9-10-17/h6-7,12,16-17H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQBTEVGVQNKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCNCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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